Thieno[3,2-b]pyridin-6-ol
Overview
Description
Thieno[3,2-b]pyridin-6-ol is a heterocyclic compound that belongs to the class of thienopyridines. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a hydroxyl group attached at the sixth position. This compound is of significant interest due to its potential pharmacological and biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Thieno[3,2-b]pyridin-6-ol is a heterocyclic compound with potential pharmacological properties . .
Mode of Action
Thieno[2,3-b]pyridines, a related class of compounds, have been reported to exhibit various biological activities, including anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have also been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .
Biochemical Pathways
Related thieno[2,3-b]pyridines have been reported to exhibit various pharmacological effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
One source suggests that it may have favorable lipophilicity, which could potentially impact its bioavailability .
Result of Action
A related compound, i2, which contains a pyrazolo[3,4-b]pyridin-6-one scaffold, has been reported to exhibit potent cytotoxicity against various tumor cell lines, including mda-mb-231, hela, mcf-7, hepg2, cne2, and hct116 . I2 was found to inhibit microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]pyridin-6-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-aminothieno[3,2-b]pyridine with sodium nitrite in the presence of sulfuric acid, followed by hydrolysis to yield this compound . Another approach includes the use of 2-thioxopyridine-3-carbonitrile as a key intermediate, which undergoes multicomponent reactions to form the desired thienopyridine structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]pyridin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thienopyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted thienopyridines with various functional groups .
Scientific Research Applications
Thieno[3,2-b]pyridin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and materials science.
Comparison with Similar Compounds
- Thieno[2,3-b]pyridine
- Thieno[3,4-b]pyridine
- Thieno[3,2-d]pyrimidine
Thieno[3,2-b]pyridin-6-ol is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable target for synthetic and medicinal chemistry.
Properties
IUPAC Name |
thieno[3,2-b]pyridin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-5-3-7-6(8-4-5)1-2-10-7/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIDGVLPNKUNTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602984 | |
Record name | Thieno[3,2-b]pyridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115063-93-9 | |
Record name | Thieno[3,2-b]pyridin-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115063-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno[3,2-b]pyridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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